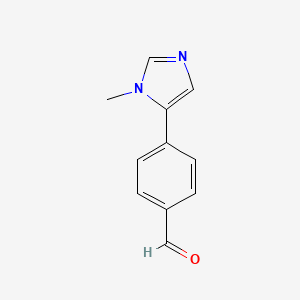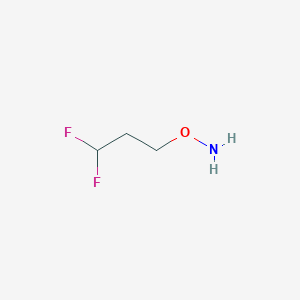
1-(1-fluorocyclopropyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Fluorocyclopropyl)-4-methoxybenzene (1-FCPMB) is an organofluorine compound that has recently been gaining attention in the scientific community for its unique properties and potential applications. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
1-(1-fluorocyclopropyl)-4-methoxybenzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of other compounds, such as 1-fluorocyclopropyl-4-methoxybenzene-2,4-diol, which has potential applications in medicinal chemistry. It has also been studied for its potential applications in materials science, as it can be used as a building block for the synthesis of polymers. Additionally, 1-(1-fluorocyclopropyl)-4-methoxybenzene has been studied for its potential applications in the field of biochemistry, as it may be useful in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 1-(1-fluorocyclopropyl)-4-methoxybenzene is not yet fully understood. However, it is believed that 1-(1-fluorocyclopropyl)-4-methoxybenzene may act as a catalyst in certain chemical reactions by forming a complex with the reactants. Additionally, it is believed that 1-(1-fluorocyclopropyl)-4-methoxybenzene may act as an inhibitor of certain enzymes, thereby preventing the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-fluorocyclopropyl)-4-methoxybenzene are not yet fully understood. However, it is believed that 1-(1-fluorocyclopropyl)-4-methoxybenzene may have some anti-inflammatory effects, as well as some potential anti-cancer effects. Additionally, 1-(1-fluorocyclopropyl)-4-methoxybenzene may have some potential anti-bacterial effects, as it has been shown to inhibit the growth of certain bacteria.
実験室実験の利点と制限
1-(1-fluorocyclopropyl)-4-methoxybenzene has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, it can be used as a building block for the synthesis of other compounds. However, there are some limitations to using 1-(1-fluorocyclopropyl)-4-methoxybenzene in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the reaction of 1-(1-fluorocyclopropyl)-4-methoxybenzene with other compounds can be difficult to control, as it is a relatively reactive compound.
将来の方向性
1-(1-fluorocyclopropyl)-4-methoxybenzene has many potential future applications. It could be used in the development of new drugs or materials, as it is a relatively simple compound to synthesize and has a wide range of potential applications. Additionally, it could be used to study the mechanisms of action of other compounds, as it has been shown to have some potential anti-inflammatory and anti-cancer effects. Furthermore, it could be used to develop new methods for synthesizing other compounds, as its reactivity and solubility make it an ideal candidate for such applications. Finally, it could be used in the development of new catalysts, as its ability to form complexes with other compounds makes it a promising candidate for such applications.
合成法
1-(1-fluorocyclopropyl)-4-methoxybenzene is a relatively simple compound to synthesize. It can be prepared by a two-step synthesis process involving the reaction of 1-fluorocyclopropyl bromide with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The product is then purified by column chromatography.
特性
IUPAC Name |
1-(1-fluorocyclopropyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRCICDVNRNDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Fluorocyclopropyl)-4-methoxybenzene | |
CAS RN |
637041-03-3 |
Source


|
| Record name | 1-(1-fluorocyclopropyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)


![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)





